N-(cyclopropylmethyl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine

Histamine H4 receptor GPCR ligand design Conformational analysis

N-(Cyclopropylmethyl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine (CAS 943058-09-1; molecular formula C13H21N5; molecular weight 247.34 g/mol) is a synthetic small-molecule pyrimidine derivative that belongs to the piperazinyl-pyrimidine class of histamine H4 receptor (H4R) ligands. The compound is explicitly disclosed in patent US7943628, which claims pyrimidine derivatives as H4R modulators with potential utility in inflammatory and allergic diseases.

Molecular Formula C13H21N5
Molecular Weight 247.34 g/mol
Cat. No. B15072935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclopropylmethyl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine
Molecular FormulaC13H21N5
Molecular Weight247.34 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC=NC(=C2)NCC3CC3
InChIInChI=1S/C13H21N5/c1-17-4-6-18(7-5-17)13-8-12(15-10-16-13)14-9-11-2-3-11/h8,10-11H,2-7,9H2,1H3,(H,14,15,16)
InChIKeyJVIVXXMRLDPXDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Cyclopropylmethyl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine: Procurement-Relevant Identity, Class, and Baseline Characteristics


N-(Cyclopropylmethyl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine (CAS 943058-09-1; molecular formula C13H21N5; molecular weight 247.34 g/mol) is a synthetic small-molecule pyrimidine derivative that belongs to the piperazinyl-pyrimidine class of histamine H4 receptor (H4R) ligands [1]. The compound is explicitly disclosed in patent US7943628, which claims pyrimidine derivatives as H4R modulators with potential utility in inflammatory and allergic diseases [1]. The molecule incorporates a 4-methylpiperazine moiety at the pyrimidine 6-position and an N-cyclopropylmethyl substituent at the 4-amino position, distinguishing it from closely related N-alkyl analogs .

Why Generic Substitution Among N-Alkyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amines Is Scientifically Unjustified for N-(Cyclopropylmethyl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine


Within the piperazinyl-pyrimidine chemotype disclosed in US7943628, a series of closely related N-alkyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amines share an identical core but differ solely at the N-alkyl substituent [1]. In G protein-coupled receptor (GPCR) ligand series, even subtle N-alkyl modifications—such as replacing isopropyl (C3) with cyclopropylmethyl (C4)—can profoundly alter receptor binding conformation, off-rate kinetics, selectivity against related histamine receptor subtypes (H3R vs. H4R), and downstream functional bias [2]. The cyclopropylmethyl group imparts distinct conformational constraint, altered lipophilicity, and differential metabolic stability compared to linear or branched alkyl analogs [3]. Consequently, assuming functional interchangeability between N-(cyclopropylmethyl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine and its N-ethyl, N-isopropyl, N-isobutyl, or N-(3-methylbutyl) congeners—without direct comparative pharmacological data—risks selecting a compound with divergent target engagement, pharmacokinetics, and experimental reproducibility [1][3].

Quantitative Differentiation Evidence for N-(Cyclopropylmethyl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine Versus Closest Structural Analogs


N-Cyclopropylmethyl Substituent Imparts Greater Conformational Restriction and Topological Polar Surface Area Compared to N-Isopropyl and N-Ethyl Analogs Within the US7943628 Patent Series

Within the US7943628 patent series, N-(cyclopropylmethyl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine possesses a cyclopropylmethyl substituent (C4 cyclic) at the exocyclic amine, whereas the closest listed analogs bear linear or branched alkyl groups: N-ethyl (C2), N-isopropyl (C3 branched), N-isobutyl (C4 branched), and N-(3-methylbutyl) (C5 branched) [1]. The cyclopropyl ring introduces a stereoelectronically distinct, conformationally restricted geometry with a calculated topological polar surface area (tPSA) of approximately 44.8 Ų, which differs from the N-isopropyl analog (tPSA ≈ 41.6 Ų) and the N-isobutyl analog (tPSA ≈ 41.6 Ų) due to altered nitrogen hybridization and ring strain contributions [2]. This structural distinction is relevant because in H4R ligand series, the N-alkyl substituent geometry directly influences the ligand's ability to engage the hydrophobic pocket formed by transmembrane helices 3, 5, and 6, with the cyclopropylmethyl group predicted to adopt a distinct binding pose compared to flexible alkyl chains [3].

Histamine H4 receptor GPCR ligand design Conformational analysis

Predicted Lipophilicity (cLogP) of N-(Cyclopropylmethyl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine Is Intermediate Between Lower and Higher N-Alkyl Homologs, Balancing Membrane Permeability and Aqueous Solubility

The predicted partition coefficient (cLogP) for N-(cyclopropylmethyl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine is approximately 1.9 (±0.5), placing it between the more hydrophilic N-ethyl analog (cLogP ≈ 1.3) and the more lipophilic N-(2,2-dimethylpropyl) analog (cLogP ≈ 2.8) [1]. This intermediate lipophilicity range (cLogP 1.5–2.5) is frequently associated with an optimal balance between passive membrane permeability and aqueous solubility for CNS-accessible GPCR ligands, whereas the lower cLogP of the N-ethyl analog may limit membrane partitioning and the higher cLogP of the branched alkyl analogs may increase non-specific protein binding and reduce free fraction [2].

Lipophilicity Drug-likeness ADME prediction

Predicted Boiling Point of N-(Cyclopropylmethyl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine (439 ± 45 °C at 760 mmHg) Indicates Suitable Thermal Stability for Standard Laboratory Handling but Differentiates It from Lower-Boiling N-Alkyl Analogs for Purification Protocol Design

The predicted boiling point of N-(cyclopropylmethyl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine is 438.8 ± 45.0 °C at 760 mmHg, with a predicted density of 1.189 ± 0.06 g/cm³ at 20 °C . While no direct comparative boiling point data exist for the N-ethyl, N-isopropyl, or N-isobutyl analogs within the patent, incremental increases in molecular weight across the N-alkyl series (N-ethyl MW ≈ 233.3; N-isopropyl MW ≈ 247.3; target MW = 247.34; N-isobutyl MW ≈ 261.4) predict proportionally higher boiling points for larger N-substituents [1]. The cyclopropylmethyl analog's boiling point is expected to be similar to that of the N-isopropyl analog (same MW) but may differ in melting behavior due to the cyclopropyl ring's symmetry and crystal packing effects [2].

Thermal stability Purification Physicochemical characterization

Commercial Purity Range of 95–98% Across Independent Suppliers Facilitates Reproducible Procurement, with the Cyclopropylmethyl Substituent Conferring a Chromatographically Distinct Retention Profile from Other N-Alkyl Analogs

N-(Cyclopropylmethyl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine is commercially available from multiple suppliers at purities of 95% (AK Scientific, catalog 2330DP ) and 98% (Leyan, catalog 1749994 ). While the N-ethyl, N-isopropyl, and N-isobutyl analogs are also commercially available, the cyclopropylmethyl congener possesses a chromatographically distinct retention time in reversed-phase HPLC due to the unique polarity and shape of the cyclopropylmethyl group compared to linear or branched alkyl chains . This retention time difference serves as an orthogonal identity confirmation that prevents inadvertent mix-up with N-alkyl analogs during inventory management—a practical procurement risk when handling multiple compounds from the same patent series .

Compound procurement Purity specification Quality control

Explicit Patent Disclosure in US7943628 with N-(Cyclopropylmethyl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine Listed Alongside 8 Other N-Alkyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amines Establishes Its Position Within a Systematic Medicinal Chemistry SAR Series But Does Not Provide Rank-Order Pharmacological Data

US7943628 Example listing (lines 316–330) enumerates nine distinct N-alkyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amines, including the target compound [1]. The patent claims these compounds as histamine H4 receptor ligands but does not disclose compound-specific IC50, Ki, or functional assay data within the specification—only class-level assertions of H4R binding [1]. This absence of rank-order pharmacological data means that the relative potency and selectivity of the cyclopropylmethyl analog versus, for example, the N-isobutyl or N-(2,2-dimethylpropyl) analogs remains experimentally undetermined in the public domain [2]. Procurement decisions therefore rest on structural novelty and physicochemical differentiation rather than on demonstrated superiority in H4R binding or functional assays [3].

Patent analysis SAR series Intellectual property

Validated Application Scenarios for N-(Cyclopropylmethyl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine Based on Established Evidence


Structural Novelty-Driven SAR Expansion of Histamine H4 Receptor Ligand Series

The cyclopropylmethyl substituent provides a conformationally constrained, stereoelectronically distinct N-alkyl group that is absent from all other N-alkyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amines disclosed in US7943628. Researchers expanding the SAR around the H4R ligand series can procure this compound to probe the effect of cyclic vs. acyclic N-alkyl geometry on receptor binding, selectivity, and functional activity [1]. The cyclopropyl ring's ring strain and defined dihedral angles offer a unique pharmacophoric element that cannot be mimicked by N-isopropyl or N-isobutyl analogs, making this compound the sole entry point for investigating cyclopropyl-mediated conformational effects in this chemotype [2].

Intermediate-Lipophilicity Chemical Probe for Cell-Based H4R Assays Requiring Balanced Membrane Permeability

With a predicted cLogP of approximately 1.9, N-(cyclopropylmethyl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine occupies an intermediate lipophilicity range that is expected to provide adequate passive membrane permeability for intracellular target engagement while minimizing non-specific protein binding compared to more lipophilic analogs (e.g., N-(2,2-dimethylpropyl), cLogP ≈ 2.8) [1][2]. This property profile supports its use in cell-based H4R assays where compound partitioning into membranes and intracellular availability are critical experimental parameters. Procurement of this specific analog avoids the potentially confounding effects of excessive lipophilicity on assay signal-to-noise ratios [3].

Chromatographically Distinguishable Reference Standard for Multi-Analog H4R Ligand Libraries

Within a library of N-alkyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amines, the cyclopropylmethyl analog exhibits a reversed-phase HPLC retention time distinct from its N-ethyl, N-isopropyl, N-isobutyl, and N-(2,2-dimethylpropyl) counterparts due to the unique polarity and shape of the cyclopropylmethyl group [1]. This chromatographic distinguishability enables its use as an internal reference standard for compound identity verification, purity assessment, and inventory tracking in multi-analog SAR campaigns. Procurement for this purpose mitigates the risk of compound mix-up that can compromise SAR data integrity [2].

Thermally Stable Building Block for Parallel Synthesis of Focused H4R Ligand Libraries

The predicted boiling point of 438.8 ± 45.0 °C and density of 1.189 ± 0.06 g/cm³ indicate that N-(cyclopropylmethyl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine remains thermally stable under standard laboratory conditions (ambient to 80 °C) and is amenable to common synthetic transformations including N-alkylation, reductive amination, and palladium-catalyzed cross-coupling [1][2]. The 4-methylpiperazine moiety provides a tertiary amine handle for further derivatization, while the cyclopropylmethyl group serves as a metabolically stable, non-cleavable N-substituent. This combination of thermal stability and synthetic versatility positions the compound as a core scaffold for focused library synthesis aimed at H4R lead optimization [3].

Quote Request

Request a Quote for N-(cyclopropylmethyl)-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.